(1S)-2,3-dihydro-1H-indene-1,4-diol
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Overview
Description
(1S)-2,3-dihydro-1H-indene-1,4-diol is an organic compound with a unique structure that includes a dihydroindene core and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,3-dihydro-1H-indene-1,4-diol typically involves the reduction of indanone derivatives. One common method is the catalytic hydrogenation of 1-indanone in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of 1-indanone or 1-indanal.
Reduction: Formation of 1,2,3,4-tetrahydroindene.
Substitution: Formation of halogenated indene derivatives.
Scientific Research Applications
(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their function.
Comparison with Similar Compounds
Similar Compounds
(1R)-2,3-dihydro-1H-indene-1,4-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-indanone: A related compound with a ketone group instead of hydroxyl groups.
1,2,3,4-tetrahydroindene: A fully saturated derivative of indene.
Uniqueness
(1S)-2,3-dihydro-1H-indene-1,4-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
201655-77-8 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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